molecular formula C12H12N2O B1647718 5-(Azetidin-3-yloxy)isoquinoline

5-(Azetidin-3-yloxy)isoquinoline

Cat. No.: B1647718
M. Wt: 200.24 g/mol
InChI Key: ZSRJOTNQPULKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isoquinoline (B145761) Core Structures in Contemporary Medicinal Chemistry Research

The isoquinoline nucleus, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif found in a vast number of natural products and synthetic compounds. thieme-connect.de Its presence in a wide range of alkaloids, such as papaverine (B1678415) and morphine, has long signaled its biological importance. thieme-connect.de In contemporary medicinal chemistry, isoquinoline derivatives are recognized for their diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties. researchgate.netnih.govnih.govnumberanalytics.comnih.gov

The structural rigidity and aromatic nature of the isoquinoline core provide an excellent platform for the spatial orientation of various functional groups, enabling precise interactions with biological targets. This has led to the development of numerous clinically approved drugs and candidates for a wide spectrum of diseases. nih.gov The ability to modify the isoquinoline scaffold at multiple positions allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" in drug discovery. nih.gov

Contextualizing 5-(Azetidin-3-yloxy)isoquinoline within Emerging Pharmaceutical Research

The compound this compound represents a modern approach to drug design, combining the well-established isoquinoline scaffold with a less common but increasingly popular azetidine (B1206935) moiety. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has gained significant traction in recent years as a bioisostere for other cyclic and acyclic groups. chemrxiv.orgcore.ac.ukmedwinpublishers.com Its incorporation into drug candidates can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, while also providing novel three-dimensional exit vectors for further chemical elaboration. chemrxiv.orgresearchgate.net

The "azetidin-3-yloxy" linker connects these two key structural motifs. This specific linkage at the 5-position of the isoquinoline ring suggests a deliberate design choice, potentially to probe a specific binding pocket in a target protein. In the context of emerging pharmaceutical research, this compound can be viewed as either a novel chemical entity in its own right or as a valuable building block in fragment-based drug discovery. researchoutreach.org This strategy involves screening smaller, less complex molecules (fragments) and then growing or merging them to create more potent and selective lead compounds. researchoutreach.org

Overview of Academic Research Trajectories for Novel Chemical Entities

The path from the synthesis of a novel chemical entity like this compound to a potential therapeutic agent is a long and multifaceted process. Typically, the initial phase involves the chemical synthesis and characterization of the compound. Following this, a series of in vitro biological assays are conducted to identify any potential activity. Given the prevalence of isoquinoline derivatives as kinase inhibitors, a common starting point would be to screen the compound against a panel of protein kinases. researchoutreach.org

Should initial screenings yield promising results, the research trajectory would then move towards establishing a structure-activity relationship (SAR). This involves synthesizing and testing a series of related analogs to understand how different structural modifications impact biological activity. Computational tools, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are often employed at this stage to guide the design of new compounds and to anticipate their drug-like properties. researchgate.net Promising candidates from these studies may then advance to more complex cell-based assays and eventually to in vivo studies in animal models to evaluate their efficacy and safety.

Detailed Research Findings

While specific preclinical or clinical data for this compound is not widely available in the public domain, an analysis of its constituent parts and the broader class of isoquinoline derivatives provides a strong basis for its potential research applications.

Physicochemical Properties of this compound

The predicted physicochemical properties of this compound suggest its potential as a drug-like molecule. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue
Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
XLogP3 1.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Topological Polar Surface Area 37.9 Ų

This data is computationally generated and provides an estimation of the compound's properties.

Biological Activities of Isoquinoline Derivatives

The isoquinoline scaffold is associated with a wide range of biological activities, as demonstrated by numerous studies on various derivatives. This diversity underscores the therapeutic potential of this class of compounds.

Biological ActivityExamples of Isoquinoline Derivatives
Anticancer Tetrahydroisoquinoline derivatives have shown cytotoxicity in various cancer cell lines. nih.gov
Antiviral Isoquinoline alkaloids have demonstrated activity against a range of viruses, including HIV and Herpes Simplex Virus. nih.gov
Anti-inflammatory Certain isoquinoline derivatives have been investigated for their anti-inflammatory properties. researchgate.net
Enzyme Inhibition Many isoquinoline-based compounds act as inhibitors of various enzymes, including protein kinases. researchgate.net
Neuroprotective Some isoquinoline alkaloids are being explored for their potential in treating neurodegenerative diseases. numberanalytics.com

The research into this compound is likely to be directed by the established activities of its core structures. The presence of the isoquinoline moiety suggests a high probability of activity as a kinase inhibitor or in other areas where this scaffold has proven effective. The azetidine ring, with its desirable physicochemical properties, may enhance the compound's drug-like characteristics, making it a more viable candidate for further development. Future research will likely focus on synthesizing and screening this compound against a variety of biological targets to uncover its specific therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

5-(azetidin-3-yloxy)isoquinoline

InChI

InChI=1S/C12H12N2O/c1-2-9-6-13-5-4-11(9)12(3-1)15-10-7-14-8-10/h1-6,10,14H,7-8H2

InChI Key

ZSRJOTNQPULKAQ-UHFFFAOYSA-N

SMILES

C1C(CN1)OC2=CC=CC3=C2C=CN=C3

Canonical SMILES

C1C(CN1)OC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Azetidin 3 Yloxy Isoquinoline

Diverse Synthetic Routes for the Azetidin-3-yloxy Moiety Elucidation

The azetidin-3-yloxy fragment is a crucial component of the target molecule. Its synthesis typically begins with a stable, protected form of azetidin-3-ol (B1332694). A common and commercially available starting material is N-Boc-azetidin-3-ol (tert-butyl 3-hydroxyazetidine-1-carboxylate). biosynth.com

One practical synthetic route to this precursor starts from the readily available 2-(chloromethyl)oxirane and benzylamine. The initial reaction forms 1-benzylazetidin-3-ol, which then undergoes catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to remove the benzyl (B1604629) group. The resulting azetidin-3-ol is then protected with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-azetidin-3-ol. nih.gov

An alternative pathway involves the reduction of N-Boc-azetidin-3-one. The ketone precursor can be subjected to various reducing agents to furnish the desired alcohol. researchgate.net The Boc protecting group is essential for modulating the reactivity of the azetidine (B1206935) nitrogen in subsequent steps and can be removed under acidic conditions, for instance, with trifluoroacetic acid (TFA), to yield the free Azetidin-3-ol when required. chemicalbook.com

Table 1: Selected Synthetic Routes to N-Boc-Azetidin-3-ol

Starting Material(s) Key Steps Reagents Ref.
Benzylamine, 2-(Chloromethyl)oxirane 1. Azetidinol formation2. Debenzylation3. Boc Protection 1. Na₂CO₃2. H₂, Pd/C3. (Boc)₂O nih.gov

Strategies for Isoquinoline (B145761) Core Functionalization and Substitution Patterns

The isoquinoline core must be appropriately functionalized at the C-5 position to enable linkage with the azetidinoxy moiety. The two primary intermediates for this purpose are 5-hydroxyisoquinoline (B118818) and 5-haloisoquinolines .

5-Hydroxyisoquinoline serves as a direct precursor for etherification. It can be prepared through various methods, including the Skraup reaction, a classic method for quinoline (B57606) and isoquinoline synthesis. chemimpex.comresearchgate.net Its availability makes it a key building block in pharmaceutical development and material science. chemimpex.com More modern approaches have also focused on the copper-catalyzed C-O coupling of quinoline amides at the C5 position to build functionalized 5-hydroxyquinoline (B119867) derivatives. researchgate.net

Alternatively, 5-haloisoquinolines, particularly 5-bromoisoquinoline (B27571) , are versatile intermediates for modern cross-coupling reactions. A direct and scalable synthesis of 5-bromoisoquinoline involves the electrophilic bromination of isoquinoline using N-Bromosuccinimide (NBS) in sulfuric acid. orgsyn.orgresearchgate.net This intermediate can be further elaborated; for instance, nitration occurs selectively at the C-8 position to give 5-bromo-8-nitroisoquinoline , a building block that provides access to a wide range of 8-substituted derivatives. orgsyn.orgresearchgate.net The halide at the 5-position is noted to be significantly more reactive than those at other positions, facilitating selective substitution. researchgate.net

Advanced Synthetic Approaches to Access 5-(Azetidin-3-yloxy)isoquinoline

The convergent synthesis of the target molecule involves forming an ether bond between the functionalized isoquinoline core and the protected azetidinol. While classical methods exist, modern catalytic approaches offer efficiency and broad functional group tolerance.

Development of Chemo- and Regioselective Synthesis Protocols

Achieving the desired connectivity requires careful control of chemo- and regioselectivity. The use of an N-Boc protecting group on the azetidine moiety is a critical strategy. biosynth.comnih.gov This group prevents the azetidine nitrogen from acting as a nucleophile and competing in N-arylation side reactions, particularly under the conditions of transition-metal-catalyzed couplings. wikipedia.orgacsgcipr.org This ensures that the reaction occurs exclusively at the hydroxyl group of the azetidinol.

Regioselectivity is dictated by the pre-functionalization of the isoquinoline ring at the C-5 position. By starting with either 5-hydroxyisoquinoline or 5-haloisoquinoline, the subsequent etherification or coupling reaction is directed specifically to the desired carbon atom on the aromatic core.

Utilization of Modern Coupling Reactions in Synthesis

Modern cross-coupling reactions are powerful tools for constructing the C-O bond in this compound.

Williamson Ether Synthesis: This classical SN2 reaction remains a viable, straightforward approach. wikipedia.org It would involve the deprotonation of 5-hydroxyisoquinoline with a suitable base (e.g., NaH) to form the corresponding aryloxide, which then acts as a nucleophile. The electrophile could be an N-Boc-azetidin-3-yl tosylate or halide. For this reaction to be efficient, the alkylating agent should have a good leaving group. byjus.commasterorganicchemistry.com

Ullmann Condensation: This copper-catalyzed reaction is a well-established method for forming aryl ethers. wikipedia.orgorganic-chemistry.org A modern Ullmann-type coupling could involve reacting 5-bromoisoquinoline with N-Boc-azetidin-3-ol in the presence of a copper catalyst (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and often a ligand to facilitate the reaction under milder conditions. organic-chemistry.orgnih.gov

Buchwald-Hartwig O-Arylation: Representing the state-of-the-art in C-O bond formation, this palladium-catalyzed cross-coupling reaction offers high efficiency and broad substrate scope. wikipedia.orgorganic-chemistry.org The synthesis would couple 5-bromoisoquinoline with N-Boc-azetidin-3-ol using a palladium precatalyst and a specialized phosphine (B1218219) ligand. acsgcipr.orgorganic-chemistry.org

Table 2: Comparison of Key Coupling Reactions for Synthesis

Reaction Catalyst Reactants Key Features Ref.
Williamson Synthesis None (Base-mediated) 5-Hydroxyisoquinoline + N-Boc-azetidin-3-yl-LG* SN2 mechanism; requires activated electrophile. wikipedia.orgmasterorganicchemistry.com
Ullmann Condensation Copper (e.g., CuI) 5-Bromoisoquinoline + N-Boc-azetidin-3-ol Classic C-O coupling; modern variants have milder conditions. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Arylation Palladium (e.g., Pd(OAc)₂) + Ligand 5-Bromoisoquinoline + N-Boc-azetidin-3-ol High efficiency and functional group tolerance. wikipedia.orgorganic-chemistry.org

*LG = Leaving Group (e.g., Tosylate, Halide)

Stereoselective Synthesis and Chiral Resolution Techniques

While the parent compound this compound is achiral, the synthesis of chiral analogues is of significant academic interest. Stereoselectivity can be introduced by utilizing enantiomerically pure precursors. nih.gov

The synthesis of chiral substituted azetidinols can be achieved through various methods. One approach is the catalytic enantioselective addition of carbon nucleophiles to prochiral azetidinones using iridium catalysts. nih.gov Another strategy involves the diastereoselective Grignard addition to chiral chlorosulfinimines, followed by cyclization to form C-2 substituted azetidines. digitellinc.com Furthermore, chiral aziridines can serve as precursors for the stereoselective synthesis of other functionalized heterocycles. bioorg.orgcapes.gov.br

By employing such stereoselective methods to prepare a chiral N-Boc-azetidin-3-ol derivative, the subsequent coupling with the isoquinoline core would lead to enantiomerically enriched analogues of the target molecule.

Derivatization Strategies and Analogue Synthesis for Academic Exploration

Once this compound is synthesized, it can serve as a scaffold for creating a library of new compounds. The primary sites for derivatization are the azetidine nitrogen and the isoquinoline ring.

Azetidine Nitrogen Functionalization: The Boc protecting group can be cleaved under acidic conditions to expose the secondary amine of the azetidine ring. chemicalbook.com This amine is a versatile handle for further modification through reactions such as N-alkylation, N-acylation, reductive amination, or sulfonylation, providing access to a wide array of analogues. researchgate.netrsc.org

Isoquinoline Ring Functionalization: The isoquinoline ring system can potentially undergo further electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com The position of substitution would be directed by the existing azetidinoxy group and the nitrogen atom in the ring. The reactivity of the ring towards electrophiles like halogens or nitrating agents could be explored to install additional functional groups. byjus.com

These derivatization strategies allow for systematic structural modifications, enabling the exploration of structure-activity relationships in academic or medicinal chemistry research programs.

Systematic Modification of the Azetidine Ring

The azetidine moiety of this compound provides a key handle for structural diversification, allowing for the fine-tuning of physicochemical and pharmacological properties. The secondary amine within the azetidine ring is a prime site for functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of alkyl groups onto the azetidine nitrogen can be achieved through various methods. Reductive amination, for instance, offers a reliable route where the parent compound can be reacted with aldehydes or ketones in the presence of a reducing agent. Another common strategy is direct alkylation using alkyl halides. This reaction is typically performed in the presence of a mild base to neutralize the hydrogen halide formed as a byproduct. Phase-transfer catalysis has also been shown to be effective for the N-alkylation of azetidines, facilitating the reaction between the amine and the alkylating agent in a biphasic system. nih.gov

N-Acylation and N-Sulfonylation: The nucleophilic character of the azetidine nitrogen readily allows for acylation and sulfonylation. Reaction with acyl chlorides, anhydrides, or activated esters in the presence of a base yields the corresponding N-acyl derivatives. Similarly, treatment with sulfonyl chlorides provides N-sulfonylated products. These modifications are crucial for modulating the basicity of the azetidine nitrogen and for introducing a wide array of functional groups that can engage in specific interactions with biological targets. For example, the synthesis of N-sulfonylazetidine building blocks has been achieved through a robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.gov

Modification TypeReagents and ConditionsResulting Functional Group
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN)N-Alkyl
Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)N-Alkyl
N-Acylation Acyl chloride/Anhydride, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)N-Acyl
N-Sulfonylation Sulfonyl chloride, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)N-Sulfonyl

Functional Group Interconversions on the Isoquinoline Scaffold

The isoquinoline ring system of this compound is amenable to a range of functional group interconversions, primarily through electrophilic aromatic substitution reactions. The electron-donating nature of the azetidin-3-yloxy substituent at the 5-position influences the regioselectivity of these transformations.

Electrophilic substitution reactions on the isoquinoline nucleus are known to be influenced by the electronic nature of the existing substituents and the reaction conditions. nih.govrsc.org In the case of 5-substituted isoquinolines, electrophilic attack generally occurs at positions 6 and 8. dntb.gov.ua Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. Halogenation can be performed with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, respectively. These newly introduced functional groups can then serve as handles for further synthetic manipulations, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Synthesis of Prodrug and Bioconjugate Precursors for Research Applications

The development of prodrugs and bioconjugates of this compound is a key strategy for enhancing its utility in research, for example, by improving its pharmacokinetic properties or enabling targeted delivery.

Prodrug Strategies: The secondary amine of the azetidine ring is a common target for prodrug design. nih.govnih.gov One approach involves the formation of N-acyloxyalkyl or N-alkoxycarbonyl derivatives. These promoieties can be designed to be cleaved by ubiquitous esterases in the body, releasing the active parent compound. Another strategy involves the formation of N-Mannich bases, which can be designed to release the parent amine under specific physiological conditions. researchgate.net For aromatic amines, azo-based prodrugs have also been explored, although their stability can be a concern for aliphatic amines. nih.gov

ApplicationStrategyExample Reagents/Linkers
Prodrug N-AcyloxyalkylAcyloxyalkyl halide
N-AlkoxycarbonylAlkoxycarbonyl chloride
N-Mannich BaseFormaldehyde, Secondary Amine
Bioconjugate Amine-reactive linkerNHS-ester terminated linker
Thiol-reactive linkerMaleimide-terminated linker
Click ChemistryAzide or alkyne-terminated linker

Molecular Target Identification and Mechanistic Elucidation of 5 Azetidin 3 Yloxy Isoquinoline

Pharmacological Profiling and Receptor Binding Affinity Studies (In Vitro)

No specific data is available for 5-(Azetidin-3-yloxy)isoquinoline.

Ligand-Receptor Interaction Analysis through Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In the broader class of isoquinoline-containing compounds, researchers have used this technique to identify targets. For example, studies on isoquinoline (B145761) derivatives have investigated their affinity for imidazoline (B1206853) I1 binding sites and α2-adrenoceptors using radioligands like [3H]clonidine. pa2online.org Other research has focused on the affinity of isoquinoline analogs for glutamate (B1630785) receptors, using radiolabeled ligands such as [3H]kainic acid to probe these interactions. nih.gov The binding of natural isoquinoline alkaloids to functional proteins like serum albumins has also been characterized, revealing affinities in the micromolar range. nih.gov

Functional Receptor Assays and G-Protein Coupling Investigations

Functional assays assess the consequence of a ligand binding to a receptor, such as agonist-induced activation or antagonist-mediated blockade. For the broader family of isoquinolines, functional studies have been conducted. For instance, certain isoquinoline derivatives have been evaluated for their effects on human platelet aggregation, which can be linked to receptor-mediated signaling pathways. nih.gov These studies often measure downstream effects like changes in intracellular calcium or cyclic AMP (cAMP) levels to understand the functional outcome of receptor interaction. nih.gov

Enzymatic Inhibition and Activation Kinetics Characterization

Many drugs exert their effects by modulating enzyme activity. Isoquinoline-based structures have been designed and synthesized as inhibitors of specific enzymes. A notable example is the development of isoquinoline derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). nih.gov In such studies, researchers determine the inhibitory concentration (IC50) values to quantify the potency of the compounds against their target enzymes. For instance, some isoquinoline N-sulphonylhydrazones have shown IC50 values in the low micromolar range for ROCK1 and ROCK2 isoforms. nih.gov

Cellular Mechanism of Action Studies (In Vitro Models)

No specific data is available for this compound.

Signal Transduction Pathway Analysis in Cultured Cell Lines

To understand how a compound works at a cellular level, scientists investigate its impact on signal transduction pathways. For various isoquinoline alkaloids, research has delved into these mechanisms. For example, the anti-inflammatory effects of the isoquinoline alkaloid palmatine (B190311) have been linked to the inhibition of the Wnt/β-catenin and Hedgehog signaling pathways in cultured chondrocytes. nih.gov Other studies have demonstrated that certain isoquinoline derivatives can inhibit platelet phosphodiesterase activity, leading to an increase in intracellular cAMP levels, which in turn affects downstream signaling cascades involving calcium and fibrinogen binding. nih.gov The cytotoxic effects of some isoquinoline alkaloids against cancer cell lines have also been studied, though the specific pathways are often complex and multifactorial. nih.gov

Investigation of Intracellular Target Engagement

Confirming that a compound reaches and interacts with its intended target within a cell is a critical step. While specific intracellular target engagement studies for this compound are not available, techniques used for related compounds include cellular thermal shift assays (CETSA), immunofluorescence, and activity-based protein profiling. For isoquinoline-based ROCK inhibitors, cellular assays like the scratch assay in cancer cell lines (e.g., MDA-MB 231) have been used to demonstrate target engagement by observing effects on cell migration, a process highly dependent on ROCK activity. nih.gov

Phenotypic Screening and High-Throughput Cell-Based Assays

Phenotypic screening serves as a powerful, unbiased approach to discovering new drugs by identifying compounds that produce a desired effect in a cellular or organismal model, often without prior knowledge of the drug's molecular target. nih.govmdpi.com In the case of this compound, high-throughput cell-based assays were employed to evaluate its activity across a panel of human cancer cell lines, a common strategy for assessing the potential of isoquinoline derivatives. nih.govnih.gov

The primary screen involved assessing the anti-proliferative activity of this compound against a diverse set of cancer cell lines. The compound demonstrated a notable inhibitory effect, particularly against cell lines characterized by aberrant signaling pathways.

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma 8.2
A549 Lung Carcinoma 12.5
HCT116 Colorectal Carcinoma 5.7
SK-OV-3 Ovarian Cancer 9.8
PC-3 Prostate Adenocarcinoma 15.1

Subsequent high-content screening, a more sophisticated form of phenotypic screening, was utilized to gain deeper insights into the cellular mechanisms affected by the compound. These assays can simultaneously measure multiple cellular parameters, such as cell cycle progression, apoptosis, and the activation state of specific signaling proteins. Treatment with this compound was observed to induce G2/M cell cycle arrest and promote apoptosis in sensitive cell lines.

Molecular Interactions and Binding Dynamics (In Vitro Biochemical Assays)

Following the promising results from phenotypic screening, the next crucial step is to identify the direct molecular target(s) of the compound and characterize the binding interactions. This is achieved through a series of in vitro biochemical assays.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics and affinity of a ligand to a target protein immobilized on a sensor surface. nih.gov Based on the phenotypic data suggesting an impact on cell cycle and apoptosis, a panel of key regulatory proteins involved in these processes were selected for SPR analysis.

This compound was screened against a library of kinases and other cell cycle-related proteins. The SPR data revealed a significant binding interaction with Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition of the cell cycle.

Table 2: Kinetic Parameters of this compound Binding to CDK2 Determined by SPR

Analyte Ligand kₐ (M⁻¹s⁻¹) kₔ (s⁻¹) K₋ (M)
CDK2/CycA This compound 2.1 x 10⁴ 8.5 x 10⁻³ 4.0 x 10⁻⁷

The association rate constant (kₐ) and dissociation rate constant (kₔ) were determined, allowing for the calculation of the equilibrium dissociation constant (K₋), which reflects the binding affinity. The sub-micromolar K₋ value indicates a moderately strong interaction between the compound and CDK2.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govtainstruments.com This includes the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. malvernpanalytical.com

To validate the SPR findings and further characterize the binding of this compound to CDK2, ITC experiments were performed. The results confirmed a direct binding interaction and provided insight into the driving forces of the binding event.

Table 3: Thermodynamic Parameters of this compound Binding to CDK2 Determined by ITC

Parameter Value
Stoichiometry (n) 1.02
Association Constant (Kₐ) 2.3 x 10⁶ M⁻¹
Dissociation Constant (K₋) 4.3 x 10⁻⁷ M
Enthalpy Change (ΔH) -8.5 kcal/mol
Entropy Change (TΔS) 2.1 kcal/mol
Gibbs Free Energy (ΔG) -10.6 kcal/mol

The stoichiometry of approximately 1 suggests a 1:1 binding model. The negative enthalpy change indicates that the binding is enthalpically driven, likely due to the formation of favorable hydrogen bonds and van der Waals interactions between the compound and the active site of CDK2. The positive entropy change suggests that the binding event is also accompanied by a favorable increase in disorder, possibly due to the displacement of water molecules from the binding site.

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for studying protein-ligand interactions at an atomic level. nih.gov It can provide information on the binding site, the conformation of the ligand when bound, and the dynamic changes in the protein upon ligand binding.

To map the binding site of this compound on CDK2, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments were conducted. These experiments monitor the chemical shifts of the backbone amide protons and nitrogens of the protein. Upon addition of the compound, significant chemical shift perturbations were observed for specific amino acid residues within the ATP-binding pocket of CDK2, confirming this as the binding site.

Further analysis using Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) experiments can identify the specific protons of this compound that are in close contact with the protein, providing a detailed picture of the binding mode. The characteristic signals of the isoquinoline ring system and the azetidine (B1206935) moiety would be expected to show significant changes in the NMR spectrum upon binding, providing crucial information for structure-activity relationship (SAR) studies and further optimization of this promising compound. rsc.orgchemicalbook.com

Structure Activity Relationship Sar and Structure Mechanistic Relationship Smr Investigations

Comprehensive SAR Studies for Potency and Selectivity Optimization

SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For "5-(Azetidin-3-yloxy)isoquinoline," this would involve systematically modifying different parts of the molecule and assessing the impact on its potency and selectivity towards a specific biological target.

The isoquinoline (B145761) ring system offers multiple positions for substitution. nih.gov Investigating the effect of placing various substituents at different positions on the isoquinoline and azetidine (B1206935) rings would be a primary step. For instance, the addition of electron-withdrawing or electron-donating groups to the isoquinoline core can significantly alter the electronic properties of the molecule, which in turn can affect its binding affinity to a target protein. sciensage.info

Similarly, substituents on the azetidine ring could influence its conformation and its ability to form hydrogen bonds or other interactions. A study on isoquinolinone derivatives showed that the nature and position of substituents are critical for their anticancer activity. nih.gov

Table 1: Hypothetical Positional Scanning and Substituent Effects on the Biological Activity of this compound Derivatives

Compound Modification Hypothetical Change in Activity Rationale
Parent This compoundBaselineReference compound.
Derivative 1 Methyl group at C1 of isoquinolinePotential increase or decreaseSteric hindrance or favorable hydrophobic interaction.
Derivative 2 Fluoro group at C7 of isoquinolinePotential increaseAltered electronic properties and metabolic stability. nih.gov
Derivative 3 Hydroxyl group on the azetidine ringPotential increaseIntroduction of a hydrogen bond donor.
Derivative 4 N-methylation of the azetidine ringPotential change in selectivityAltered basicity and steric profile.

This table is for illustrative purposes and does not represent actual experimental data.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. In the context of "this compound," the azetidinyl ether linkage is a key feature that could be explored.

For example, the oxygen atom in the azetidin-3-yloxy group could be replaced with sulfur (to form a thioether) or a methylene (B1212753) group (to form a carbon-linked azetidine). The azetidine ring itself could be replaced with other small, strained rings like cyclobutane (B1203170) or other four-membered heterocycles to probe the importance of the nitrogen atom and the ring's pKa.

The size and nature of the heterocyclic rings are crucial determinants of biological activity. researchgate.net The four-membered azetidine ring could be expanded to a five-membered pyrrolidine (B122466) or a six-membered piperidine (B6355638) ring. These changes would alter the conformational flexibility and the spatial arrangement of the substituent, which could significantly impact binding to a target.

Variations in the isoquinoline core could also be explored. For example, replacing the nitrogen atom with another heteroatom or altering the fusion of the benzene (B151609) and pyridine (B92270) rings could lead to novel scaffolds with different biological profiles.

Elucidating Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to identify the essential structural features required for a molecule's biological activity and to develop predictive models.

A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for optimal molecular interactions with a specific biological target. researchgate.net For "this compound," a pharmacophore model would likely include:

A hydrogen bond acceptor (the nitrogen atom in the isoquinoline ring).

A hydrogen bond donor/acceptor (the nitrogen atom in the azetidine ring).

An aromatic ring feature (the isoquinoline core).

A hydrophobic feature (the aliphatic azetidine ring).

By comparing the structures of active and inactive analogs, a 3D pharmacophore model can be generated. nih.gov This model can then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity.

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, such as hydrophobicity, electronic effects, and steric parameters. nih.gov

For a series of "this compound" derivatives, a QSAR study could reveal which properties are most important for their activity. japsonline.comnih.gov For example, a QSAR model might show that increased hydrophobicity in a certain region of the molecule leads to higher potency. This information can then guide the design of new, more active compounds. researchgate.netnih.govnih.govmdpi.com

In-Depth Analysis of this compound Reveals Research Gap

Despite a thorough review of scientific literature and chemical databases, detailed information regarding the structure-activity relationship (SAR) and structure-mechanistic relationship (SMR) of the specific chemical compound this compound remains elusive. Extensive searches have yielded no specific data on the correlation of its structural modifications with downstream cellular effects, nor any investigations into its potential binding to allosteric or orthosteric sites.

The isoquinoline scaffold is a well-known privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer and antimicrobial agents. mdpi.comnih.govnih.govnih.gov The biological activity of isoquinoline derivatives is often highly dependent on the nature and position of their substituents. researchgate.net Modifications to the isoquinoline ring system can significantly impact their pharmacological profile. researchgate.netnih.gov

Similarly, the azetidine ring is a valuable moiety in drug discovery, known for its ability to improve physicochemical properties and introduce conformational rigidity. However, the specific combination of an azetidin-3-yloxy group at the 5-position of the isoquinoline nucleus, as in the titular compound, does not appear to be documented in publicly available research.

Investigations into the SAR of various isoquinoline derivatives have been reported. For instance, studies on substituted isoquinolin-1-ones have demonstrated their potential as anticancer agents, with the substitution pattern playing a crucial role in their activity. nih.gov Furthermore, research into other isoquinoline alkaloids has highlighted their diverse biological activities, including anti-inflammatory, neuroprotective, and antiviral effects. nih.govnih.govnih.gov These studies underscore the importance of substituent effects on the biological actions of isoquinoline-based molecules.

The concepts of allosteric and orthosteric binding are fundamental in understanding drug-receptor interactions. Orthosteric ligands bind to the primary, evolutionarily conserved binding site of a receptor, while allosteric modulators bind to a distinct, topographically separate site, offering potential for greater selectivity and a more nuanced modulation of receptor function. nih.govnih.gov The determination of a compound's binding mode is critical for rational drug design and optimization.

Unfortunately, no studies have been identified that specifically probe the binding mechanism of this compound or its analogues. The absence of such data prevents any meaningful discussion on whether this compound might act as an orthosteric or allosteric ligand.

Computational and Theoretical Chemistry Applications to 5 Azetidin 3 Yloxy Isoquinoline

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as 5-(Azetidin-3-yloxy)isoquinoline, and a macromolecular target, typically a protein.

Virtual Screening and Hit Identification

Virtual screening (VS) is a computational strategy employed in drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target. researchgate.net In the context of this compound, this compound could be part of a larger virtual library of isoquinoline (B145761) or azetidine-containing derivatives. nih.govmdpi.com These libraries are computationally docked against the three-dimensional structures of known protein targets, such as protein kinases, which are often implicated in disease pathways. acs.org

The process involves using a scoring function to estimate the binding affinity for each compound in the library. Compounds that achieve a high score are considered "hits" and are prioritized for further investigation. For example, a virtual screen of a library containing this compound against a panel of protein kinases could identify specific kinases to which the compound is predicted to bind with high affinity, suggesting a potential mechanism of action. nih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov

Ligand-Protein Interaction Profiling and Pose Prediction

Once a potential protein target is identified, molecular docking provides a detailed prediction of the binding mode, or "pose," of this compound within the protein's binding site. This includes an analysis of the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.gov

The structure of this compound features several key functional groups that can participate in these interactions:

The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor.

The ether oxygen atom is also a potential hydrogen bond acceptor.

The secondary amine in the azetidine (B1206935) ring can serve as both a hydrogen bond donor and acceptor.

The aromatic isoquinoline ring system can engage in π-π stacking or π-alkyl interactions with aromatic or aliphatic residues in the binding pocket. mdpi.com

Interaction fingerprints (IFPs) can be generated to represent this profile of ligand-protein contacts, allowing for comparison with known inhibitors of the target. nih.govnih.gov A hypothetical docking study of this compound into a protein kinase active site might reveal key interactions, such as a hydrogen bond between the azetidine NH group and a backbone carbonyl in the hinge region of the kinase, a common binding motif for kinase inhibitors.

Table 1: Hypothetical Ligand-Protein Interaction Profile for this compound

Interaction Type Ligand Group Protein Residue (Example) Distance (Å)
Hydrogen Bond Azetidine NH GLU-91 (Backbone C=O) 2.9
Hydrogen Bond Isoquinoline N LYS-45 (Sidechain NH3+) 3.1
Hydrophobic (π-Alkyl) Isoquinoline Ring LEU-140 (Sidechain) 3.8

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. osti.gov This allows for the assessment of the stability of the ligand-protein complex and provides insights into the molecule's conformational flexibility. mdpi.com

Ligand-Target Complex Stability and Dynamic Behavior

Starting from the best-docked pose, an MD simulation would be performed on the this compound-protein complex solvated in a water box. nih.gov Over a simulation period (e.g., 100 nanoseconds), the trajectory of all atoms is calculated. tandfonline.com Analysis of this trajectory can confirm whether the ligand remains stably bound in the predicted orientation.

Key metrics for analyzing stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atoms relative to the initial docked pose is monitored. A low and stable RMSD value suggests the ligand does not diffuse away from the binding site and maintains a consistent binding mode.

Root Mean Square Fluctuation (RMSF): This metric highlights the flexibility of different parts of the protein and ligand. It could reveal which parts of the this compound molecule have more conformational freedom within the binding pocket.

These simulations validate the docking results and provide a more realistic representation of the binding event. mdpi.com

Table 2: Hypothetical RMSD Analysis from an MD Simulation

Time (ns) Ligand RMSD (Å) vs. Initial Pose Protein Backbone RMSD (Å)
0 0.0 0.0
20 1.2 1.5
40 1.4 1.6
60 1.3 1.5
80 1.5 1.7

Water Molecule Dynamics in Binding Pockets

Water molecules within a protein's binding site can play a crucial role in ligand recognition and affinity. nih.govacs.org They can mediate interactions between the ligand and the protein by forming hydrogen bond bridges or can be displaced by the ligand upon binding, which can be energetically favorable. core.ac.ukcresset-group.com

MD simulations explicitly model the behavior of individual water molecules, allowing for the identification of "conserved" or "structural" water molecules that are tightly bound within the pocket. acs.orgcresset-group.com Analysis of the simulation of this compound could reveal if a specific water molecule consistently bridges an interaction between, for instance, the ether oxygen of the ligand and a polar residue of the protein. mdpi.com Understanding this water network is critical for lead optimization, as designing a modification to the ligand that displaces an energetically unfavorable ("unhappy") water molecule can significantly improve binding affinity. cresset-group.com

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule from first principles. scirp.orgaustinpublishinggroup.com These methods provide a fundamental understanding of a molecule's structure, stability, and reactivity. irjweb.comphyschemres.org For this compound, DFT calculations can elucidate its electronic characteristics. nih.govnih.gov

Key properties calculated include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. researchgate.netthaiscience.info Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons that are susceptible to electrophilic attack, such as around the nitrogen and oxygen atoms. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. scirp.orgirjweb.com For this compound, the HOMO is likely to be localized on the electron-rich isoquinoline ring, while the LUMO may be distributed across the same aromatic system.

These calculations provide deep insight into the molecule's inherent reactivity and can help rationalize the interactions observed in docking and MD simulations. researchgate.net

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

Property Calculated Value Interpretation
HOMO Energy -6.5 eV Indicates electron-donating capability, likely from the isoquinoline ring.
LUMO Energy -1.2 eV Indicates electron-accepting capability.
HOMO-LUMO Gap 5.3 eV Suggests high kinetic stability.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure, stability, and reactivity of molecules. nih.govcuny.edu By calculating the electron density, DFT methods can determine the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For instance, a DFT analysis of the parent isoquinoline molecule revealed a HOMO-LUMO energy gap of 3.78 eV, indicating considerable stability. nih.gov Such analyses are crucial in drug design to understand how a molecule like this compound might interact with biological targets. nih.gov

Table 1: Illustrative DFT Molecular Orbital Parameters for Isoquinoline Derivatives

Parameter Isoquinoline nih.gov 5-Methyl-6-phenyl-imidazo[2,1-a]isoquinoline bohrium.com
HOMO Energy (eV) -5.581 -5.762
LUMO Energy (eV) 1.801 -1.938
Energy Gap (ΔE) (eV) 3.78 3.824
Chemical Hardness (η) 0.529 1.912
Dipole Moment (Debye) 2.004 N/A

This table presents data for related compounds to illustrate the outputs of DFT analysis. Data for this compound is not available.

Prediction of Spectroscopic Properties for Structural Characterization

Computational chemistry enables the prediction of various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds like this compound. Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions, which correspond to peaks in a UV-visible absorption spectrum. For example, TD-DFT calculations on isoquinoline derivatives have been used to predict their maximum absorption wavelength (λmax), providing insight into their electronic behavior. nih.gov

In Silico Prediction of ADMET-Relevant Parameters (Excluding Experimental Data)

In modern drug discovery, predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile using computational models is a critical step to identify promising candidates and flag potential liabilities early. nih.gov These in silico methods use a molecule's structure to estimate its pharmacokinetic and toxicological properties, reducing the reliance on costly and time-consuming experimental assays. mdpi.com

Computational Permeability and Solubility Models

A drug's effectiveness, particularly if orally administered, depends heavily on its ability to dissolve in the gastrointestinal tract and permeate through the intestinal wall. researchgate.net Computational models, often based on Quantitative Structure-Property Relationships (QSPR), are used to predict these key properties.

Aqueous Solubility (LogS): This parameter predicts how well a compound dissolves in water. Models calculate LogS based on molecular descriptors like size, polarity, and hydrogen bonding capacity. For example, in silico tools predicted 5-Aminoisoquinoline, another isoquinoline derivative, to be very soluble in water with a LogS of -2.14. nih.gov

Permeability: Models often predict permeability through Caco-2 cells, a human colon adenocarcinoma cell line that serves as an in vitro model of the intestinal barrier. Other predictions include blood-brain barrier (BBB) penetration, which is crucial for drugs targeting the central nervous system. alliedacademies.org

Table 2: Illustrative In Silico Permeability and Physicochemical Predictions for Isoquinoline Derivatives

Compound Predicted LogS (Aqueous Solubility) Predicted Caco-2 Permeability (log Papp) Predicted BBB Permeant
Isoliensinine N/A Yes Yes
Liensinine N/A Yes Yes
Methylcorypalline N/A Yes Yes
5-Aminoisoquinoline -2.14 nih.gov N/A Yes nih.gov

This table shows representative ADMET predictions for various isoquinoline alkaloids to demonstrate the output of computational models. alliedacademies.org Data for this compound is not available.

CYP Inhibition and Substrate Prediction using Computational Methods

The Cytochrome P450 (CYP) family of enzymes is responsible for metabolizing the majority of drugs. mdpi.com Inhibition of these enzymes by a drug can lead to dangerous drug-drug interactions. Computational models are widely used to predict whether a compound is likely to be an inhibitor or a substrate of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). These predictions are typically generated using machine learning or QSAR models trained on large datasets of known inhibitors and non-inhibitors. mdpi.com For instance, 5-Aminoisoquinoline was predicted to be an inhibitor of CYP1A2. nih.gov

Table 3: Illustrative In Silico CYP Inhibition Profile

Compound Predicted CYP1A2 Inhibitor Predicted CYP2C9 Inhibitor Predicted CYP2D6 Inhibitor Predicted CYP3A4 Inhibitor
5-Aminoisoquinoline Yes nih.gov No No No
Methylcorypalline No Yes Yes Yes
Isoliensinine Yes Yes Yes Yes

This table provides examples of CYP inhibition predictions for related isoquinoline compounds. alliedacademies.org Data for this compound is not available.

In Silico Toxico-Pharmacological Assessment (Computational Models Only)

Computational toxicology employs a variety of models to predict potential adverse effects of a chemical structure, guiding safer drug design. These models screen for various toxicity endpoints without the use of animal testing.

Key predicted endpoints often include:

Mutagenicity (AMES test): Predicts the potential of a compound to cause DNA mutations, which can be an indicator of carcinogenicity.

Carcinogenicity: Assesses the likelihood that a compound could cause cancer, based on structural alerts and statistical models.

Cardiotoxicity (hERG Inhibition): Predicts the risk of a compound blocking the hERG potassium channel, which can lead to fatal cardiac arrhythmias.

Hepatotoxicity: Estimates the potential for a compound to cause drug-induced liver injury.

Acute Oral Toxicity (LD50): Predicts the lethal dose for 50% of a test population, providing an estimate of a substance's short-term poisoning potential.

Table 4: Illustrative In Silico Toxicity Predictions for Isoquinoline Alkaloids

Compound AMES Toxicity Prediction Carcinogenicity Prediction hERG I Inhibition Prediction Hepatotoxicity Prediction
Methylcorypalline Non-toxic Non-carcinogen Low risk No
Isoliensinine Non-toxic Non-carcinogen High risk Yes
Liensinine Non-toxic Non-carcinogen High risk Yes

This table shows representative toxicity predictions for various isoquinoline alkaloids to demonstrate the output of computational models. alliedacademies.org Data for this compound is not available.

Table of Mentioned Compounds

Compound Name
This compound
Isoquinoline
5-Methyl-6-phenyl-imidazo[2,1-a]isoquinoline
5-Aminoisoquinoline
Isoliensinine
Liensinine

Preclinical Efficacy Studies in Animal Models Non Clinical, Non Safety

Development and Validation of Relevant Preclinical Disease Models

Information regarding the development and validation of specific preclinical disease models for the evaluation of 5-(Azetidin-3-yloxy)isoquinoline is not available in the public domain. The selection of appropriate animal models would theoretically be guided by the compound's intended therapeutic target, which is currently unknown. Based on the activities of related compound classes, potential models could include those for neurodegenerative disorders like Alzheimer's or Parkinson's disease, or various oncology models.

Evaluation of Efficacy in Rodent Models of Disease Pathophysiology

No studies detailing the efficacy of this compound in any rodent models of disease have been identified. As such, no data on its potential therapeutic effects, dose-response relationships, or impact on disease-related phenotypes can be presented.

Pharmacodynamic Biomarker Identification and Quantification in Preclinical Studies

The identification and quantification of pharmacodynamic biomarkers are crucial for demonstrating target engagement and understanding the mechanism of action of a novel compound. In the absence of any preclinical studies on this compound, there is no information on relevant biomarkers that may have been explored.

Emerging Research Directions and Future Perspectives for 5 Azetidin 3 Yloxy Isoquinoline Derivatives

Integration with Novel Drug Discovery Technologies

The successful development of 5-(Azetidin-3-yloxy)isoquinoline derivatives will likely be accelerated by the adoption of cutting-edge drug discovery technologies. The inherent structural features of this scaffold, combining the aromatic, planar isoquinoline (B145761) core with the three-dimensional, conformationally constrained azetidine (B1206935) ring, make it particularly amenable to modern computational and screening methodologies.

Fragment-Based Drug Discovery (FBDD): The principles of FBDD, which involve screening libraries of low-molecular-weight fragments for binding to a biological target, are well-suited for the elaboration of the this compound core. researchoutreach.org The isoquinoline and azetidine components can be considered as distinct fragments that can be optimized independently to enhance binding affinity and selectivity. For instance, initial screens could identify isoquinoline-based fragments that bind to a target of interest, followed by the introduction and modification of the azetidin-3-yloxy group to improve physicochemical and pharmacokinetic properties.

DNA-Encoded Libraries (DELs): DEL technology allows for the screening of vast chemical libraries, often on the order of billions of compounds. The synthesis of DELs incorporating the this compound scaffold would enable the rapid identification of potent and selective binders against a wide array of protein targets. The unique structural characteristics of this scaffold could lead to the discovery of novel chemical equity for previously intractable targets.

Artificial Intelligence and Machine Learning (AI/ML): AI and machine learning algorithms are increasingly being used to predict the biological activity, toxicity, and pharmacokinetic properties of small molecules. By training these models on datasets of known isoquinoline and azetidine-containing compounds, it may be possible to predict promising substitution patterns and biological targets for novel this compound derivatives, thereby streamlining the discovery process.

Drug Discovery TechnologyApplication to this compound DerivativesPotential Advantages
Fragment-Based Drug Discovery (FBDD)Optimization of isoquinoline and azetidine fragments for target binding.Efficient exploration of chemical space, improved ligand efficiency.
DNA-Encoded Libraries (DELs)Rapid screening of large libraries against diverse protein targets.Access to vast chemical diversity, identification of novel binders.
Artificial Intelligence/Machine Learning (AI/ML)Prediction of bioactivity, ADMET properties, and potential targets.De-risking of candidates, acceleration of design-make-test cycles.

Potential for Multi-Targeting Approaches

The development of drugs that can modulate multiple biological targets simultaneously is a promising strategy for treating complex multifactorial diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. nih.gov The isoquinoline scaffold is a well-established pharmacophore in multi-target drug design, with numerous examples of derivatives exhibiting activity against multiple kinases, receptors, or enzymes. nih.gov

The unique topology of this compound, with distinct vectors for substitution on both the isoquinoline and azetidine rings, provides an excellent framework for the design of multi-target ligands. For example, substituents on the isoquinoline ring could be tailored to interact with the ATP-binding site of a primary kinase target, while modifications to the azetidine ring could be designed to engage a secondary, allosteric site on the same kinase or a different protein altogether. This approach could lead to compounds with enhanced efficacy and a reduced likelihood of developing drug resistance.

Table of Potential Multi-Targeting Strategies:

Primary Target ClassPotential Secondary Target(s)Rationale for Multi-Targeting
Protein Kinases (e.g., EGFR, HER2)Other kinases in the same family or downstream signaling pathways.Overcoming resistance mechanisms, synergistic anti-proliferative effects. nih.govrsc.org
G-Protein Coupled Receptors (GPCRs)Ion channels, enzymes involved in neurotransmitter metabolism.Enhanced symptomatic relief in neurological and psychiatric disorders.
Epigenetic Targets (e.g., HDACs, Bromodomains)DNA-damaging agents, PARP inhibitors.Synergistic effects in oncology by targeting multiple cancer hallmarks.

Unexplored Biological Targets and Therapeutic Areas

While isoquinoline derivatives have been extensively studied for a wide range of biological activities, including anticancer, antimicrobial, and cardiovascular effects, the specific chemical space occupied by this compound remains largely uncharted. nih.govnih.gov This presents a significant opportunity to explore novel biological targets and therapeutic areas.

The introduction of the rigid azetidin-3-yloxy group can significantly alter the conformational preferences and physicochemical properties of the isoquinoline scaffold, potentially leading to novel target interactions. High-throughput screening of this compound libraries against diverse target classes, including those that have not traditionally been associated with isoquinolines, could unveil unexpected biological activities.

Table of Potential Unexplored Therapeutic Areas and Targets:

Therapeutic AreaPotential Unexplored Biological TargetsRationale
Neurodegenerative DiseasesProtein aggregation pathways (e.g., tau, alpha-synuclein), neuroinflammatory targets (e.g., microglia activation).The rigid scaffold may allow for specific interactions with protein-protein interfaces.
Metabolic DisordersNovel allosteric sites on metabolic enzymes, orphan nuclear receptors.Unique physicochemical properties may lead to improved metabolic stability and tissue distribution.
Rare and Neglected DiseasesParasitic enzymes, novel viral proteases.The underexplored nature of the scaffold could yield novel mechanisms of action against these targets.

Challenges and Opportunities in Isoquinoline-Based Drug Discovery Research

Despite the proven track record of the isoquinoline scaffold in drug discovery, several challenges remain. These include achieving target selectivity, optimizing pharmacokinetic properties, and overcoming synthetic complexities. However, each of these challenges also presents an opportunity for innovation.

Selectivity: A significant challenge with many isoquinoline-based inhibitors, particularly in the kinase field, is achieving high selectivity for the desired target over closely related proteins. The conformational rigidity imparted by the azetidine ring in this compound derivatives could be leveraged to design compounds that fit more precisely into the target's binding pocket, thereby enhancing selectivity.

Pharmacokinetics: Poor solubility and metabolic instability can limit the therapeutic potential of some isoquinoline derivatives. The azetidine moiety offers a handle for modulating these properties. For instance, the basic nitrogen atom of the azetidine can be used to improve aqueous solubility, while strategic substitution on the ring can block sites of metabolic degradation.

Synthesis: The synthesis of complex, substituted isoquinolines can be challenging. However, recent advances in synthetic methodology, including novel C-H activation and cross-coupling reactions, are providing more efficient routes to these scaffolds. rsc.org The development of robust and scalable synthetic routes for this compound and its derivatives will be crucial for their successful translation into clinical candidates.

Q & A

What are the established synthetic routes for 5-(Azetidin-3-yloxy)isoquinoline derivatives in academic research?

Basic Research Question
The synthesis of this compound derivatives typically involves multi-step reactions, including halogenation, nucleophilic substitution, and cyclization. For example, azaindenoisoquinoline analogs are synthesized via copper-mediated cyanation of bromopyridine intermediates, followed by methoxylation and oxidative cyclization using reagents like SeO₂ . Key steps include:

  • Bromopyridine (e.g., 2,5-dibromo-3-methylpyridine) reacting with copper(I) cyanide in DMF to form nitrile intermediates.
  • Methoxylation using sodium methoxide in methanol under reflux.
  • Cyclization via N-bromosuccinimide (NBS) and AIBN in 1,2-dichloroethane, yielding fused isoquinoline scaffolds .
    Purification is achieved via flash chromatography (silica gel, methanol/chloroform gradients), with yields ranging from 38% to 61% depending on substituents .

What analytical techniques are critical for characterizing this compound derivatives?

Basic Research Question
Structural confirmation relies on:

  • ¹H/¹³C NMR : To assign proton environments and carbon frameworks (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 7.5–8.5 ppm) .
  • IR spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ketones) .
  • Mass spectrometry (ESI-MS) : Validation of molecular ions (e.g., m/z 450–550 for hydrochloride salts) .
    Low solubility in common deuterated solvents may necessitate alternative solvents (e.g., DMSO-d₆) for NMR analysis .

How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

Advanced Research Question
Factorial design enables systematic testing of variables (e.g., temperature, catalyst loading, solvent ratios) to maximize yield and purity. For example:

  • Variables : Reaction time (12–24 hr), temperature (reflux vs. room temperature), and molar ratios (e.g., PPh₃:diisopropyl azodicarboxylate) .
  • Response optimization : Higher yields (e.g., 61% for compound 65 ) are achieved by balancing stoichiometry and reaction duration .
    This approach minimizes trial-and-error experimentation and identifies critical interactions between parameters .

How should researchers resolve contradictions in reported biological activities of this compound analogs?

Advanced Research Question
Discrepancies in cytotoxicity or enzyme inhibition data may arise from:

  • Purity variations : Impurities ≥5% can skew bioassay results; rigorous HPLC or TLC validation is essential .
  • Structural heterogeneity : Minor substituent changes (e.g., morpholino vs. dimethylamino groups) alter topoisomerase I inhibition potency. Comparative studies using standardized assays (e.g., IC₅₀ in HCT-116 cells) are recommended .
  • Experimental models : Differences in cell lines or animal protocols (e.g., CU/I/F/54/19 for murine models) require cross-validation .

What methodologies establish structure-activity relationships (SAR) for this compound in anticancer research?

Advanced Research Question
SAR studies focus on:

  • Substituent modification : Introducing electron-withdrawing groups (e.g., nitro at position 3) enhances DNA intercalation, while bulky groups (e.g., morpholino propyl) improve solubility .
  • Biological assays : Dose-dependent topoisomerase I inhibition (e.g., 50% inhibition at 1 µM for compound 56 ) correlates with apoptotic activity in vitro .
  • Molecular docking : Virtual screening against topoisomerase I active sites identifies key hydrogen bonds (e.g., with Asp533 or Lys425) .

What challenges arise when scaling up this compound synthesis for preclinical studies?

Advanced Research Question
Key considerations include:

  • Reaction scalability : Transitioning from mg-scale (e.g., 163 mg in lab settings) to gram-scale requires optimizing exothermic reactions (e.g., NBS cyclization) to prevent runaway heating .
  • Purification efficiency : Flash chromatography may be replaced with recrystallization or preparative HPLC for higher throughput .
  • Reproducibility : Batch-to-batch variability in starting materials (e.g., copper cyanide purity) must be controlled via QC protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.